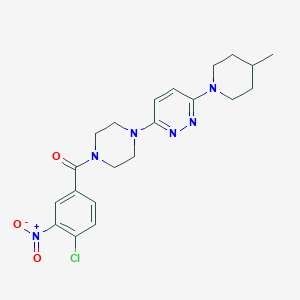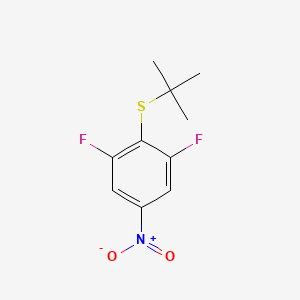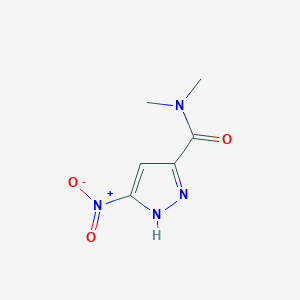
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis : This compound and its derivatives are frequently used in the synthesis of complex molecular structures. For instance, heterodinuclear Zn/Ln complexes involving similar cyclohexane-1,2-diamine derivatives have been synthesized and structurally characterized, revealing their potential in coordination chemistry (Kelly et al., 2017).
Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties. A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested for their effectiveness against various bacterial strains, showing promising results (Sharma et al., 2011).
Crystal Packing and Interactions : The molecular structures and crystal packing of isomeric derivatives have been examined, highlighting the importance of C-H⋯N, C-H⋯π, and π⋯π interactions in their structural stability (Lai et al., 2006).
Ligands and Organocatalysts in Synthesis : These compounds have been used as asymmetric ligands and organocatalysts in the synthesis of various chemical structures, demonstrating their versatility in organic synthesis (Tsygankov et al., 2016).
Optical Material Application : Some chiral mononuclear and one-dimensional complexes constructed using cyclohexane-1,2-diamine derivatives exhibit luminescent properties, suggesting potential applications as optical materials (Cheng et al., 2013).
DNA Interactions and Antimicrobial Activities : Certain phosphorus-nitrogen compounds with cyclohexane-1,2-diamine derivatives have been investigated for their DNA interactions and antimicrobial activities, revealing significant growth inhibitory effects on certain bacteria (ÖztÜrk et al., 2019).
Polymer Synthesis : These compounds have also been utilized in the synthesis of organosoluble polyimides, demonstrating their application in polymer science (Yang et al., 2004).
Safety and Hazards
This compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be handled until all safety precautions have been read and understood . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNFOUVLOXRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2450894.png)

![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)




![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)


![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)